molecular formula C14H18ClNO4 B15343892 Diethyl (4-amino-3-chlorophenyl)methylmalonate CAS No. 25814-36-2

Diethyl (4-amino-3-chlorophenyl)methylmalonate

Cat. No.: B15343892
CAS No.: 25814-36-2
M. Wt: 299.75 g/mol
InChI Key: AGTISSMCQXEKEI-UHFFFAOYSA-N
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Description

Diethyl (4-amino-3-chlorophenyl)methylmalonate (CAS 25814-36-2) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C14H18ClNO4 and a molecular weight of 299.75 , features a malonate ester core substituted with a 4-amino-3-chlorophenyl group. This structure makes it a versatile building block for the synthesis of more complex molecules. Its primary research application lies in pharmaceutical development, where it serves as a key precursor in the construction of pharmacologically active compounds. The presence of both the reactive amino group and the protected malonate ester allows for diverse chemical transformations, including further functionalization of the aromatic ring and decarboxylative reactions to synthesize various carboxylic acid derivatives. Canonical SMILES: CCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

25814-36-2

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

diethyl 2-[(4-amino-3-chlorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H18ClNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3

InChI Key

AGTISSMCQXEKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-amino-3-chlorophenyl)methylmalonate typically involves the reaction of diethyl malonate with 4-amino-3-chlorobenzyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-amino-3-chlorophenyl)methylmalonate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Diethyl (4-amino-3-chlorophenyl)methylmalonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (4-amino-3-chlorophenyl)methylmalonate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Malonate Derivatives

Key Observations :

  • Electronic Effects: The amino group in the target compound enhances nucleophilicity, enabling participation in reactions like Michael additions or condensations, whereas electron-withdrawing groups (e.g., -Cl in Diethyl (2,4-dichlorophenyl)malonate) reduce reactivity in such pathways .
  • Synthetic Yields : Alkylation reactions for simpler malonates (e.g., diethyl methylmalonate) achieve high yields (~92%), but aromatic substitutions (e.g., dichlorophenyl derivatives) may face steric or electronic challenges, lowering efficiency .

Physicochemical Properties

Table 2: Physical Properties of Selected Malonates
Compound Name Density (g/cm³) Boiling Point (°C) Vapor Pressure (mmHg at 25°C) Solubility Trends
Diethyl (4-amino-3-chlorophenyl)methylmalonate 1.204 370.1 1.14 × 10⁻⁵ Moderate in polar solvents
Diethyl methylmalonate N/A 198–199 N/A High in ethanol, ether
Diethyl (2,4-dichlorophenyl)malonate N/A N/A N/A Lipophilic due to -Cl
Diethyl ethylmalonate N/A 75–77 (5 mmHg) N/A Similar to methylmalonate

Key Observations :

  • Polarity: The amino group in the target compound increases polarity compared to purely alkyl or chloro-substituted derivatives, enhancing solubility in polar solvents like ethanol or DMSO .
  • Thermal Stability : The high boiling point (370.1°C) of the target compound reflects stronger intermolecular forces (e.g., hydrogen bonding) compared to diethyl methylmalonate (198–199°C) .

Key Observations :

  • Biological Relevance: The amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors), making it valuable in drug discovery compared to non-amino analogs .
  • Side Reactions : highlights that malonate esters can undergo hydrolysis or unintended substitutions under basic conditions, necessitating careful control of reaction parameters .

Biological Activity

Diethyl (4-amino-3-chlorophenyl)methylmalonate, a compound with the molecular formula C14H18ClNO4C_{14}H_{18}ClNO_4 and CAS No. 25814-36-2, has garnered attention in recent research for its potential biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Profile

  • Molecular Weight : 299.754 g/mol
  • Molecular Structure : The compound features a diethyl malonate backbone with a 4-amino-3-chlorophenyl substituent, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antifungal Activity : Studies have shown that derivatives of diethyl malonates can inhibit the growth of various fungal pathogens. For instance, compounds similar to this compound demonstrated significant antifungal activity against Fusarium oxysporum, with IC50 values indicating potent fungicidal effects at nanomolar concentrations .
  • Cyclooxygenase Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways. This inhibition suggests possible anti-inflammatory properties, making it a candidate for further development in pain management therapies .

Antifungal Studies

A series of experiments were conducted to evaluate the antifungal efficacy of this compound and its analogs:

  • Study Design : Compounds were tested against Fusarium oxysporum using standard mycelial growth inhibition assays.
  • Results Summary :
    • The most active compounds showed IC50 values ranging from 0.013 to 35 µM.
    • Specifically, derivatives with ortho-substituted groups exhibited enhanced activity compared to those with para or no substitutions.
CompoundIC50 (µM)Activity Type
Compound 10.013Fungicidal
Compound 20.320Fungistatic
This compoundTBDTBD

Cyclooxygenase Inhibition

In another study focusing on the anti-inflammatory potential:

  • Objective : To assess the inhibitory effect on cyclooxygenase enzymes.
  • Findings : The compound displayed promising results in inhibiting COX-1 and COX-2 enzymes, which are implicated in inflammatory processes.

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (80–120°C) accelerate esterification but may degrade sensitive functional groups.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
  • Catalyst Loading : Excess AlCl₃ improves electrophilic substitution efficiency but complicates purification .

How can the molecular structure of this compound be rigorously characterized?

Advanced Research Focus
Methodological Approaches :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry. For example, related malonate esters show C–C bond lengths of 1.52–1.54 Å and dihedral angles of 10–15° between aromatic and ester groups .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.2–5.5 ppm), and ester methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), quaternary carbons (δ 45–50 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 328) and fragmentation patterns .

Data Cross-Validation : Compare experimental results with computational models (DFT, molecular dynamics) to validate electronic and steric effects .

What reaction mechanisms govern the participation of this compound in Michael additions or nucleophilic substitutions?

Advanced Research Focus
Mechanistic Insights :

  • Abnormal Michael Reaction : The malonate anion may attack α,β-unsaturated carbonyl systems (e.g., ethyl cinnamate), forming ternary adducts via ethoxycarbonyl transfer rather than direct cyclization .
  • Nucleophilic Substitution : The chloro group at the 3-position on the phenyl ring is susceptible to displacement by amines or alkoxides, requiring base catalysis (e.g., NaH) .

Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy to identify rate-determining steps (e.g., anion formation vs. electrophilic attack) .

How do solvent systems and temperature affect the phase behavior of this compound during purification?

Basic Research Focus
Phase Equilibria Data :

  • Solubility : In water (<0.1 g/L at 25°C), but miscible with ethanol, DCM, and THF .
  • Liquid-Liquid Extraction : Use acetic acid/water systems (e.g., 1:3 v/v) to partition impurities .

Q. Temperature Effects :

  • Crystallization : Cooling ethanolic solutions to 0–5°C yields needle-like crystals with >99% purity .
  • Distillation : Boiling point ~198–200°C under reduced pressure (10 mmHg) .

What strategies resolve contradictions in reported bioactivity data for malonate derivatives?

Advanced Research Focus
Case Example : Antimicrobial studies of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate show conflicting MIC values against E. coli (2–8 µg/mL) due to:

  • Strain Variability : Use standardized strains (e.g., ATCC 25922) and growth media (Mueller-Hinton broth) .
  • Assay Conditions : Static vs. shaking cultures alter compound bioavailability .

Q. Mitigation :

  • Dose-Response Curves : Generate IC₅₀ values with triplicate replicates.
  • Metabolomic Profiling : Identify off-target effects (e.g., ROS generation) via LC-MS .

What safety protocols are critical for handling this compound?

Basic Research Focus
Hazard Mitigation :

  • Storage : 0–6°C in amber glass under nitrogen to prevent hydrolysis .
  • PPE : Nitrile gloves, ABEK respirators, and fume hoods for aerosol protection .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Toxicity Data : LD₅₀ (rat, oral) >2000 mg/kg; avoid prolonged skin contact due to potential sensitization .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Computational Tools :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic attack pathways .
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validation : Compare predicted vs. experimental regioselectivity in electrophilic substitutions (e.g., nitration at para vs. meta positions) .

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